molecular formula C25H21BF4N2 B2463105 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide CAS No. 78948-33-1

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide

Cat. No.: B2463105
CAS No.: 78948-33-1
M. Wt: 436.26
InChI Key: MFJWRJDJJISDCO-FBVJNIJYSA-N
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Description

This compound belongs to the class of pyridinium tetrafluoroborate salts, characterized by a cationic pyridinium core substituted with three phenyl groups at positions 2, 4, and 6, and a (Z)-ethylideneamino group at position 1. The tetrafluoroborate (BF₄⁻) anion stabilizes the positive charge on the nitrogen atom.

Key structural features:

  • Pyridinium core: Electron-deficient due to the positive charge, enhancing electrophilicity.
  • Ethylideneamino substituent: A Schiff base (imine) group with (Z)-stereochemistry, enabling coordination to metal ions and participation in redox reactions.
  • Phenyl substituents: Provide steric bulk and π-π stacking interactions, influencing solubility and crystal packing.

Properties

IUPAC Name

(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanimine;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N2.BF4/c1-2-26-27-24(21-14-8-4-9-15-21)18-23(20-12-6-3-7-13-20)19-25(27)22-16-10-5-11-17-22;2-1(3,4)5/h2-19H,1H3;/q+1;-1/b26-2-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFJWRJDJJISDCO-FBVJNIJYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC=N[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](F)(F)(F)F.C/C=N\[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BF4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide typically involves multi-step organic reactionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biochemical effects, which are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridinium Core

The following table compares 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide with analogs differing in substituents at position 1:

Compound Name Position 1 Substituent Key Properties & Applications Reference
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium BF₄⁻ (Z)-Ethylideneamino (Schiff base) Potential ligand for metals; bioactivity under study
1-(Butan-2-yl)-2,4,6-triphenylpyridin-1-ium BF₄⁻ Butan-2-yl (alkyl) Higher hydrophobicity; used in photoredox catalysis
1-Cyclobutyl-2,4,6-triphenylpyridin-1-ium BF₄⁻ Cyclobutyl (cyclic alkyl) Enhanced steric hindrance; stabilizes radical intermediates
1-(sec-Butyl)-2,4,6-triphenylpyridin-1-ium BF₄⁻ sec-Butyl (branched alkyl) Moderate solubility in polar solvents; intermediate in C–N bond functionalization
1-(Tetrahydro-2H-pyran-4-yl)-2,4,6-triphenylpyridin-1-ium BF₄⁻ Tetrahydro-2H-pyran-4-yl (heterocyclic) Improved thermal stability; used in visible-light-mediated reactions

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: Bulky substituents like cyclobutyl reduce aggregation in solution, favoring monomeric states in catalytic applications .
Example Syntheses:

1-[(Z)-Ethylideneamino] Derivative: Likely synthesized via condensation of 2,4,6-triphenylpyridine with an ethylideneamine precursor under acidic conditions, followed by anion exchange with NaBF₄ (method inferred from analogous Schiff base syntheses ).

Alkyl-Substituted Analogs: Prepared by reacting triphenylpyrylium tetrafluoroborate with primary or secondary amines (e.g., sec-butylamine, cyclobutylamine) in ethanol, yielding salts in 60–82% isolated yield .

Yield Comparison :

  • Alkyl/heterocyclic analogs: Yields range from 49% (sec-butyl) to 82% (tetrahydro-2H-pyran-4-yl) .

Physical and Spectroscopic Properties

Property 1-[(Z)-Ethylideneamino] Derivative 1-(Butan-2-yl) Analog 1-(Tetrahydro-2H-pyran-4-yl) Analog
Melting Point Not reported Not reported 80–83 °C (light yellow solid)
Solubility Likely polar aprotic solvents (DMF, MeCN) EtOH/Et₂O mixtures DCM/acetone
¹H NMR Features Imine proton (δ ~8.5–9.0 ppm) Alkyl protons (δ ~1.0–2.5 ppm) Pyranyl protons (δ ~3.5–4.9 ppm)
IR Spectroscopy C=N stretch ~1600–1650 cm⁻¹ C–H stretches (alkyl) ~2800–3000 cm⁻¹ C–O–C stretch ~1100 cm⁻¹

Biological Activity

1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium; tetrafluoroboranuide (CAS No. 78948-33-1) is an organic compound characterized by a unique pyridinium structure. It has gained attention in scientific research for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound consists of a pyridinium core substituted with ethylideneamino and triphenyl groups, paired with a tetrafluoroborate anion. Its molecular formula is C25H21N2BF4C_{25}H_{21}N_2BF_4, with a molecular weight of approximately 436.3 g/mol .

Table 1: Basic Chemical Information

PropertyValue
IUPAC Name(Z)-N-(2,4,6-triphenylpyridin-1-ium-1-yl)ethanimine; tetrafluoroborate
Molecular FormulaC25H21N2BF4C_{25}H_{21}N_2BF_4
Molecular Weight436.3 g/mol
CAS Number78948-33-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can modulate the activity of enzymes or receptors involved in various biochemical pathways. Preliminary studies suggest that the compound may exhibit:

  • Antioxidant Activity : The presence of triphenyl groups may contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound has been noted to inhibit certain enzymes that are critical in metabolic pathways, potentially impacting cellular proliferation and apoptosis .

Biological Activity Studies

Recent research has focused on the pharmacological potential of this compound. Studies have indicated that it may possess anticancer properties by inducing apoptosis in cancer cell lines. For instance:

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of caspase-mediated apoptosis and cell cycle arrest at the G2/M phase .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantFree radical scavenging
Enzyme InhibitionInhibition of metabolic enzymes
AnticancerInduction of apoptosis in cancer cells

Comparative Analysis with Related Compounds

When compared to structurally similar compounds such as 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium chloride and bromide, the tetrafluoroborate variant exhibits enhanced stability and solubility in organic solvents. This can lead to improved bioavailability and efficacy in biological systems .

Table 3: Comparison with Similar Compounds

CompoundStabilitySolubilityBiological Activity
This compoundHighHighAnticancer effects
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium chlorideModerateModerateLimited
1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium bromideModerateLowMinimal

Q & A

Basic: What are the standard synthetic protocols for preparing 1-[(Z)-Ethylideneamino]-2,4,6-triphenylpyridin-1-ium tetrafluoroboranuide, and how is purity validated?

Methodological Answer:
The synthesis typically involves quaternization of a pyridine precursor with an ethylideneamino group followed by anion exchange with tetrafluoroboric acid. A representative protocol includes:

Quaternization: React 2,4,6-triphenylpyridine with (Z)-ethylideneamino bromide in anhydrous acetonitrile under reflux (80°C, 24 hrs).

Anion Exchange: Add HBF₄ (48% in ether) dropwise at 0°C to precipitate the tetrafluoroborate salt.

Purification: Use column chromatography (silica gel, CH₂Cl₂:MeOH 95:5) to isolate the product.
Purity Validation:

  • NMR Spectroscopy: Confirm absence of residual solvents (e.g., acetonitrile peaks at δ 1.94 ppm).
  • Elemental Analysis: Match calculated vs. observed C, H, N values (e.g., C₃₁H₂₅BF₄N₂: C 72.1%, H 4.8%, N 5.4%) .
  • Mass Spectrometry: ESI-MS in positive ion mode should show [M]⁺ at m/z 409.238 .

Advanced: How do electronic effects of the Z-ethylideneamino substituent influence the compound’s reactivity in photoredox catalysis?

Methodological Answer:
The Z-configuration of the ethylideneamino group introduces steric hindrance and electron-withdrawing effects, altering redox potentials and catalytic activity. To study this:

Cyclic Voltammetry (CV): Compare redox potentials (E₁/₂) of the compound with analogs (e.g., E-configuration). A lower E₁/₂ indicates stronger reducing ability.

DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to correlate electronic structure with experimental redox behavior.

Photocatalytic Screening: Test in model reactions (e.g., C–H arylation). Monitor reaction yields under blue LED (450 nm) and compare turnover numbers (TON) with control catalysts .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using 2D experiments (COSY, HSQC). Key signals include:
    • Pyridinium H-2,6: δ 8.5–9.0 ppm (doublets, J = 6 Hz).
    • Z-ethylideneamino CH₃: δ 1.8–2.1 ppm (triplet, J = 7 Hz).
  • IR Spectroscopy: Identify B–F stretches (1040–1080 cm⁻¹) and pyridinium C=N⁺ (1650–1700 cm⁻¹).
  • X-ray Crystallography: Resolve the Z-configuration and counterion geometry. Compare bond lengths (e.g., N–C in ethylideneamino group: ~1.28 Å) .

Advanced: How does the compound’s stability vary under acidic vs. basic conditions, and how can degradation pathways be analyzed?

Methodological Answer:
Stability Testing:

pH-Dependent Kinetics: Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor decomposition via HPLC at 254 nm.

Degradation Products: Use LC-MS to identify byproducts (e.g., hydrolysis of the ethylideneamino group yields 2,4,6-triphenylpyridine).
Mechanistic Insights:

  • Under acidic conditions (pH < 4), protonation of the pyridinium nitrogen accelerates BF₄⁻ dissociation.
  • In basic media (pH > 10), hydroxide attack on the ethylideneamino group leads to imine hydrolysis .

Basic: What safety precautions are essential when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles (splash risk).
  • Ventilation: Use a fume hood to avoid inhalation of fine particles (GHS Category 1 eye/skin irritant).
  • Spill Management: Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can researchers resolve contradictions in reported catalytic efficiencies of this compound across different studies?

Methodological Answer:

Control Experiments: Replicate studies under identical conditions (solvent, light source, substrate ratios).

Microkinetic Modeling: Compare rate constants (k) for rate-determining steps (e.g., electron transfer vs. radical recombination).

Surface Analysis: Use SEM/EDX to check for heterogeneous catalyst deposition on reaction vessels, which may skew reproducibility .

Basic: What are the solubility properties of this compound, and how do they affect reaction design?

Methodological Answer:

  • Solubility Profile: Soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water or hexane.
  • Reaction Optimization: Use DMF for homogeneous catalysis or MeCN for photoredox reactions. Pre-dissolve the compound to avoid precipitation during exothermic steps .

Advanced: How does the tetrafluoroborate counterion influence the compound’s electrochemical behavior compared to other anions (e.g., PF₆⁻)?

Methodological Answer:

  • Ionic Conductivity: Measure using impedance spectroscopy. BF₄⁻ has higher mobility than PF₆⁻, reducing solution resistance.
  • Anion Coordination: Use Raman spectroscopy to detect ion-pairing effects. BF₄⁻ shows weaker coordination to the pyridinium cation, enhancing redox reversibility in CV .

Basic: What chromatographic methods are recommended for isolating this compound from reaction mixtures?

Methodological Answer:

  • Normal-Phase Chromatography: Silica gel with gradient elution (CH₂Cl₂ → CH₂Cl₂:MeOH 9:1).
  • HPLC: C18 column, isocratic mode (70:30 MeCN:H₂O + 0.1% TFA), retention time ~12 min .

Advanced: Can this compound act as a photosensitizer in singlet oxygen generation, and how is this quantified?

Methodological Answer:

  • Singlet Oxygen Quantum Yield (ΦΔ): Measure using 1,3-diphenylisobenzofuran (DPBF) as a trap. Excite at 450 nm and monitor DPBF decay at 410 nm.
  • Comparative Analysis: ΦΔ > 0.5 indicates efficient sensitization, likely due to extended π-conjugation from triphenyl groups .

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